molecular formula C13H23NO4 B14455636 2,2,6,6-Tetramethylpiperidine maleate CAS No. 73771-83-2

2,2,6,6-Tetramethylpiperidine maleate

Cat. No.: B14455636
CAS No.: 73771-83-2
M. Wt: 257.33 g/mol
InChI Key: FDZCNTROIZAWLL-WLHGVMLRSA-N
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Description

2,2,6,6-Tetramethylpiperidine maleate is an organic compound belonging to the amine class. It is characterized by a sterically hindered nitrogen atom due to the presence of four methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine using the Wolff-Kishner reaction . Another method involves the dehydration of tetraalkylpyridines using metal oxide catalysts at temperatures above 150°C .

Industrial Production Methods

In industrial settings, 2,2,6,6-Tetramethylpiperidine is often produced continuously by reacting triacetonamine with hydrazine and cleaving the resulting hydrazone at temperatures above 160°C. The hydrazone is transported as an aqueous solution to the distillation bottoms, where it is distilled off as an azeotrope with water .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like oxone, allylic chlorides, and hydrazine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and secondary amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidine involves its interaction with nitroxide radicals and heme iron, leading to the formation of a perferryl-oxygen complex. This complex reacts with the 2,2,6,6-Tetramethylpiperidine radical, causing the contraction of the piperidine ring and subsequent oxidation to an exocyclic iminium ion .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylpiperidine
  • Pempidine
  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl

Uniqueness

2,2,6,6-Tetramethylpiperidine is unique due to its sterically hindered nitrogen atom, which imparts significant chemical stability and reduces the reactivity of the nitrogen. This makes it a less nucleophilic and weaker base compared to other aliphatic amines . Its derivatives, such as TEMPO, are also crucial for selective oxidation processes, highlighting its versatility and importance in various applications .

Properties

CAS No.

73771-83-2

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3,4)10-8;5-3(6)1-2-4(7)8/h10H,5-7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FDZCNTROIZAWLL-WLHGVMLRSA-N

Isomeric SMILES

CC1(CCCC(N1)(C)C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1(CCCC(N1)(C)C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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